molecular formula C16H11NO B12650171 N-Hydroxy-2-aminofluoranthene CAS No. 144386-83-4

N-Hydroxy-2-aminofluoranthene

Cat. No.: B12650171
CAS No.: 144386-83-4
M. Wt: 233.26 g/mol
InChI Key: RHIDTBUVAFUYTK-UHFFFAOYSA-N
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Description

N-Hydroxy-2-aminofluoranthene is an organic compound that belongs to the class of hydroxylamines It is derived from fluoranthene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-aminofluoranthene typically involves the nitration of fluoranthene to produce nitrofluoranthene, followed by reduction to aminofluoranthene. The final step involves the hydroxylation of the amino group to yield this compound. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-aminofluoranthene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxylamine group can be reduced back to an amine.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nitro, nitroso, and substituted fluoranthene derivatives, which can have different chemical and physical properties.

Scientific Research Applications

N-Hydroxy-2-aminofluoranthene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a subject of interest in toxicology and environmental science.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Hydroxy-2-aminofluoranthene involves its interaction with cellular components, particularly nucleic acids. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s hydroxylamine group is crucial in these interactions, as it can undergo further metabolic activation to form reactive intermediates that bind to DNA .

Comparison with Similar Compounds

  • N-Hydroxy-2-acetylaminofluorene
  • N-Hydroxy-2-nitrofluoranthene
  • N-Hydroxy-2-aminobenzimidazole

Comparison: N-Hydroxy-2-aminofluoranthene is unique due to its specific structure and the presence of both an amino and a hydroxyl group on the fluoranthene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in synthetic chemistry .

Properties

CAS No.

144386-83-4

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

N-fluoranthen-2-ylhydroxylamine

InChI

InChI=1S/C16H11NO/c18-17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9,17-18H

InChI Key

RHIDTBUVAFUYTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)NO

Origin of Product

United States

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